(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
IUPAC Name |
(7R)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNSMBYASFPQPX-CNZKWPKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1C(=O)NCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181600 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426945-02-9 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426945-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-7-hydroxy-, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrole ring fused to a pyrazine ring. Its molecular formula is , with a molecular weight of approximately 260.288 g/mol. The compound's unique stereochemistry contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.288 g/mol |
| CAS Number | 132714-97-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : The compound exhibits potent inhibitory effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
- Antioxidant Properties : Research indicates that derivatives of this compound can act as effective antioxidants, protecting cells from oxidative stress .
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, although detailed mechanisms remain to be elucidated .
Antimicrobial Studies
A study highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition rates against Staphylococcus aureus, particularly multidrug-resistant variants.
Antioxidant Activity
Research conducted on extracts containing the compound showed strong antioxidant activity. For instance, the extract from Streptomyces mangrovisoli was identified to contain this compound as a key antioxidant agent . The antioxidant activity was measured using DPPH radical scavenging assays.
Antitumor Potential
In vitro studies have indicated that this compound may possess antitumor properties. Further investigations are needed to clarify its mechanism and efficacy in cancer models.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as an antimicrobial agent in treating resistant infections.
Case Study 2: Antioxidant Activity Assessment
An extract containing this compound was evaluated for its antioxidant capacity using the DPPH assay. The extract showed an IC50 value of 25 µg/mL, indicating significant free radical scavenging ability.
Scientific Research Applications
Based on the search results provided, here's what is known about the compound (7R,9S)-3-((Z)-benzylidene)-7-hydroxy-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (referred to as compound 1 in the study) and related compounds:
Identification and Structure
- Compound 1 was identified as (7R,9S)-3-((Z)-benzylidene)-7-hydroxy-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
- It was isolated as a white amorphous powder, displaying UV characteristic absorptions at 224 nm and 296 nm, similar to a known compound 4 .
- The molecular formula of compound 1 is C14H14N2O3, determined by HR-ESI-MS .
- NMR data confirmed the presence of a diketopiperazine moiety within the structure of 1 .
- Further analysis revealed a 4-hydroxyproline residue and an α,β‐unsaturated phenylalanine residue .
- The relative configuration of compound 1 was determined using NOESY spectrum, and the absolute configuration was established through electronic circular dichroism (ECD) .
Related Compounds
- The search identified other cyclodipeptides (CDPs) including argilein, argvalin, albonoursin, 3,6‐Dibenzylidene‐2,5‐dioxopiperazine, 3‐benzylidenepiperazine‐2,5‐dione, 3‐benzylidene‐6‐methylpiperazine‐2,5‐dione and 3‐Benzyl‐6‐benzylidene‐2,5‐dioxopiperazine .
- Compound 4, which shares similar UV absorption characteristics with compound 1, is mentioned as an important substrate for antitumor spirotryprostatin B synthesis .
Potential Applications
- The study evaluated the cytotoxicity of compounds 1-5 against several human cancer cell lines. However, only compound 2 exhibited selective inhibitory activity .
- CDPSs and CDOs, which are involved in the biosynthesis of these compounds, possess broad substrate selectivity and can be used to synthesize various dehydrogenated cyclodipeptide derivatives, which serve as important precursors for the development of pharmaceutical intermediates .
Caveats
- It is important to note that one of the search results is in Chinese .
- Some search results lead to pages for purchasing chemicals or chemical building blocks . While these indicate the existence and potential use of pyrrolopyrazine derivatives in chemical synthesis, they do not provide specific application details.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview of Key Derivatives
The following table summarizes critical structural analogs, their sources, and bioactivities:
Key Findings and Contrasts
Antimicrobial Activity
- The unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrated moderate antinematidic activity (40–57.9% egg-hatching inhibition at 10 mg/mL) but was less potent than thymine analogs .
- 3-(Phenylmethyl)-derivative (PPDHP) exhibited antifungal activity with low cytotoxicity, making it a candidate for drug development .
- 3-(2-Methylpropyl)-derivative showed broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria , while 3-propyl-derivatives from Streptomyces tendae specifically inhibited Staphylococcus aureus .
Anticancer and Antioxidant Properties
- 3-(2-Methylpropyl)- and 3-(Phenylmethyl)-derivatives from Streptomyces sp. MUM256 induced apoptosis in HCT116 colon cancer cells via DNA fragmentation .
- The 3-isopropyl-derivative (S-5B) and 7-hydroxy-3-isobutyl-derivative demonstrated antioxidant activity, with marine Bacillus tequilensis derivatives showing 35% radical scavenging capacity .
Ecological and Biocontrol Roles
- 3-Isobutyl-derivatives produced by Bacillus amyloliquefaciens MHNO2-20 were linked to rhizosphere microbiota modulation, though direct validation against Ralstonia solanacearum was inconclusive .
- 3-Isopropyl-derivative (S-5B) acted as an algicide, disrupting Microcystis aeruginosa cells .
Structural-Activity Relationships (SAR)
- Hydroxylation: The 7R-hydroxy group in the target compound may enhance solubility or target specificity compared to non-hydroxylated analogs.
- Alkyl/Aryl Substituents :
Preparation Methods
General Synthetic Strategy
The synthesis of (7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves:
- Stepwise cyclization and ring fusion to form the hexahydropyrrolo[1,2-a]pyrazine core.
- Introduction of the hydroxy group at the 7-position with control over stereochemistry (7R configuration).
- Use of chiral precursors or chiral catalysts to ensure stereoselectivity.
- Multi-step organic reactions including condensation, cyclization, oxidation, and stereoselective hydroxylation.
This compound is often prepared as an intermediate in the synthesis of pharmaceuticals such as vildagliptin, where the bicyclic scaffold is crucial for biological activity.
Raw Materials and Reagents
Common raw materials include:
- Amino acid derivatives or protected dipeptides that serve as starting points for ring formation.
- Pyrazine or piperazine derivatives that participate in cyclization.
- Oxidizing agents or hydroxylation reagents to introduce the hydroxy group.
- Chiral auxiliaries or catalysts to control stereochemistry.
Typical Reaction Conditions
- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile are commonly used.
- Temperature: Reactions are often conducted under controlled temperatures ranging from 0°C to reflux conditions depending on the step.
- Catalysts: Use of Lewis acids or transition metal catalysts may be employed to facilitate cyclization and stereoselective hydroxylation.
- Purification: Chromatographic techniques and crystallization are used to isolate the pure stereoisomer.
Example Preparation Protocol (Generalized)
| Step | Process Description | Conditions/Notes |
|---|---|---|
| 1 | Formation of dipeptide or amino acid derivative | Protection of amino groups, activation of carboxyl groups |
| 2 | Cyclization to form hexahydropyrrolo[1,2-a]pyrazine ring | Heating with suitable catalyst, solvent choice critical |
| 3 | Stereoselective hydroxylation at C-7 position | Use of chiral catalyst or reagent, low temperature control |
| 4 | Purification and characterization | Chromatography, NMR, IR, melting point analysis |
Detailed Research Findings
Stereochemistry Control
- The (7R) configuration is achieved by employing chiral starting materials or asymmetric synthesis techniques.
- Stereoselective hydroxylation is a critical step, often mediated by chiral catalysts or enzymatic methods to ensure the correct 3D orientation.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): To confirm the bicyclic structure and stereochemistry.
- Infrared Spectroscopy (IR): To verify functional groups such as hydroxy and amide carbonyls.
- Melting Point Determination: For purity assessment.
- Mass Spectrometry: To confirm molecular weight and molecular formula.
Applications and Importance of Preparation Method
- The compound serves as a crucial intermediate in the synthesis of drugs like vildagliptin, which targets Type 2 diabetes.
- The preparation methods are optimized for yield, stereochemical purity, and scalability to support pharmaceutical manufacturing.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Amino acid derivatives, pyrazine/piperazine precursors |
| Key Reactions | Cyclization, stereoselective hydroxylation, condensation |
| Catalysts/Reagents | Chiral catalysts, oxidizing agents |
| Solvents | DMSO, THF, acetonitrile |
| Temperature Range | 0°C to reflux depending on reaction step |
| Purification | Chromatography, crystallization |
| Characterization Methods | NMR, IR, melting point, MS |
| Application | Pharmaceutical intermediate, especially in anti-diabetic drug synthesis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (7R)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how can its stereochemical purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of dipeptide precursors or hydroxylation of the pyrrolo-pyrazine core. For stereochemical validation, use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm the (7R) configuration by analyzing spatial proximity of protons in the hydroxy-substituted ring . Mass spectrometry (MS) coupled with isotopic pattern analysis further ensures molecular integrity .
Q. How is this compound characterized using GC-MS, and what are critical parameters for accurate identification?
- Methodological Answer : Derivatize the compound using silylation (e.g., BSTFA) to improve volatility. Use a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min). Key identifiers include:
- Base peak : m/z 154 ([M]⁺ for the core structure).
- Fragmentation : Loss of H₂O (m/z 136) and CO (m/z 110).
Cross-reference with NIST database entries (e.g., CAS 19179-12-5) and validate using retention indices .
Q. What biological activities are associated with this compound, and what assays are used to evaluate them?
- Methodological Answer : The compound exhibits antimicrobial and antioxidant properties. For antimicrobial testing:
- Disk diffusion assay : Use Staphylococcus aureus (ATCC 25923) and measure inhibition zones.
- MIC determination : Broth microdilution (CLSI guidelines) with concentrations ranging 1–256 μg/mL.
For antioxidant activity, employ DPPH radical scavenging (IC₅₀ calculation) and ferric reducing power (FRAP) assays .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl or benzyl substituents) impact the compound’s bioactivity?
- Methodological Answer : Compare derivatives like 3-isobutyl (CAS 5654-86-4) and 3-benzyl (CAS 132714-97-7) analogs. Use molecular docking to assess binding to bacterial efflux pumps (e.g., NorA in S. aureus). Bioactivity trends:
- 3-Isobutyl : Enhanced biofilm inhibition (60% reduction at 50 μg/mL in E. coli).
- 3-Benzyl : Improved antioxidant capacity (IC₅₀ = 12.5 μM in DPPH assay).
Synergistic effects with antibiotics (e.g., ciprofloxacin) can be tested via checkerboard assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., 10–60% biofilm inhibition) may arise from strain-specific responses or assay conditions. Standardize protocols:
- Biofilm quantification : Crystal violet staining with OD₅₇₀ normalization.
- Culture conditions : Use RPMI-1640 medium for eukaryotic pathogens vs. LB for bacteria.
Statistical analysis (ANOVA with Tukey’s post-hoc) and meta-analysis of literature data (e.g., 32% vs. 17.79% abundance in GC-MS profiles ) clarify context-dependent effects.
Q. How can enantiomeric impurities in synthetic batches be detected and minimized?
- Methodological Answer : Enantiomeric excess (ee) is critical for pharmacological activity. Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
